

Application Notes and Protocols for the Laboratory Synthesis of Gallanilide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallanilide, the amide derivative of gallic acid and aniline, serves as a key structural motif in medicinal chemistry and drug development due to its significant antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the laboratory synthesis of **gallanilide** via a carbodiimide-mediated coupling reaction. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, purification methods, and characterization data. Additionally, a summary of the quantitative data and diagrams illustrating the reaction scheme and a relevant biological signaling pathway are presented to facilitate understanding and application by researchers in the field.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, and it is well-regarded for its potent antioxidant and anti-inflammatory activities.[1][2] Chemical modification of gallic acid to form derivatives such as **gallanilide** can enhance its pharmacological properties and lead to the development of novel therapeutic agents. **Gallanilide**s have demonstrated a range of biological activities, making them attractive compounds for further investigation in drug discovery.

The synthesis of **gallanilide** from gallic acid and aniline is typically achieved through an amide coupling reaction. This protocol details a reliable and efficient method using N,N'-



dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond under mild conditions.

Experimental Protocols Materials and Reagents

- Gallic Acid (Reagent Grade, ≥98%)
- Aniline (Reagent Grade, ≥99%)
- N,N'-Dicyclohexylcarbodiimide (DCC) (Synthesis Grade, ≥99%)
- N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
- Ethyl Acetate (ACS Grade)
- n-Hexane (ACS Grade)
- Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate
- Silica Gel (for column chromatography, 60 Å, 230-400 mesh)
- Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)
- Thin Layer Chromatography (TLC) plates (silica gel coated)

Synthesis of Gallanilide

• Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve gallic acid (1.70 g, 10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).



- Addition of Reagents: To the stirred solution, add aniline (0.93 g, 10 mmol).
- Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 15 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
- Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

Work-up and Purification

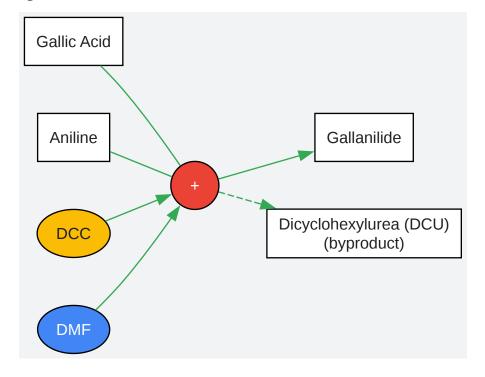
- Filtration: After 12 hours, a white precipitate of dicyclohexylurea (DCU) will have formed.
 Filter the reaction mixture to remove the DCU precipitate.
- Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of ethyl acetate and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Crystallization: The purified gallanilide can be crystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure solid product.

Data Presentation



Parameter	Value
Molecular Formula	C13H11NO4
Molecular Weight	245.23 g/mol
Appearance	Off-white to pale brown solid
Melting Point	210-212 °C
Typical Yield	75-85%
¹ H NMR (DMSO-d ₆)	δ 9.95 (s, 1H), 9.20 (s, 1H), 8.85 (s, 1H), 7.68 (d, J=7.6 Hz, 2H), 7.30 (t, J=7.8 Hz, 2H), 7.05 (t, J=7.4 Hz, 1H), 6.92 (s, 2H)
¹³ C NMR (DMSO-d ₆)	δ 165.8, 145.5, 139.6, 136.2, 128.8, 125.5, 123.3, 120.6, 108.9
IR (KBr, cm ⁻¹)	3480, 3350, 1640, 1600, 1540, 1440, 1310, 1240, 870, 750

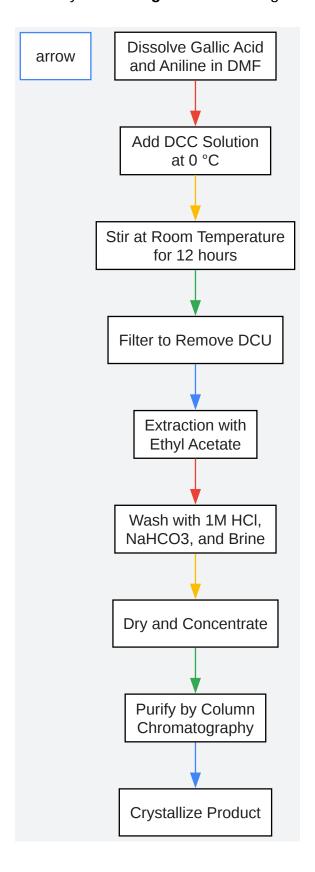
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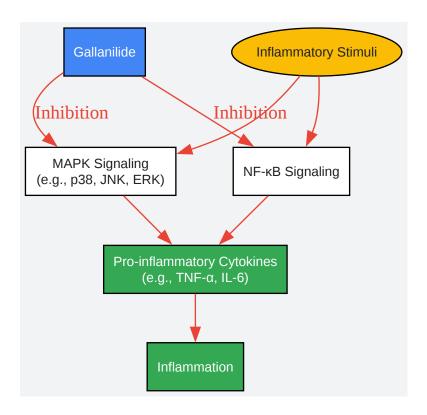
Caption: Reaction scheme for the synthesis of **gallanilide** from gallic acid and aniline.



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Caption: Experimental workflow for the synthesis and purification of **gallanilide**.



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Caption: Putative anti-inflammatory mechanism of **gallanilide** via inhibition of MAPK and NFkB signaling pathways.[1][3]

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- DCC is a potent skin sensitizer; avoid direct contact.
- Aniline is toxic and should be handled with care.
- DMF is a skin and eye irritant.
- Dispose of all chemical waste according to institutional guidelines.



Conclusion

The protocol described provides a robust and reproducible method for the synthesis of **gallanilide** in a laboratory setting. The straightforward procedure and commercially available starting materials make this synthesis accessible to a wide range of researchers. The resulting **gallanilide** can be used for further biological evaluation and as a scaffold for the development of new therapeutic agents targeting inflammatory and oxidative stress-related diseases.

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